

Application Notes and Protocols for Mebezonium Iodide in Neuromuscular Junction Studies

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Compound of Interest	
Compound Name:	Mebezonium
Cat. No.:	B1211741
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Introduction to Mebezonium Iodide

Mebezonium iodide is a quaternary ammonium compound classified as a non-depolarizing neuromuscular blocking agent.^[1] Structurally, it acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction (NMJ). Its primary application has been as a component of the veterinary euthanasia solution T-61, in which it is combined with the general anesthetic embutramide and the local anesthetic tetracaine hydrochloride. In this formulation, **Mebezonium** iodide induces muscle relaxation, contributing to respiratory arrest. For research purposes, the isolated compound can serve as a tool to investigate the function and pharmacology of the neuromuscular junction.

Physicochemical Properties

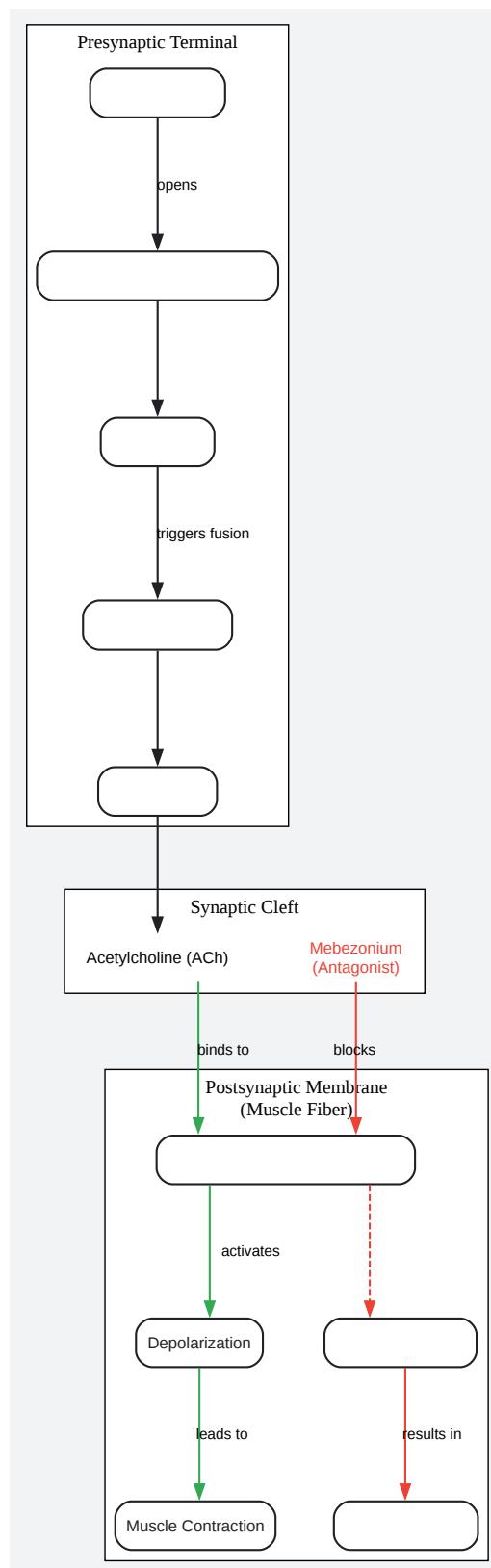
A summary of the key physicochemical properties of **Mebezonium** iodide is provided in Table 1.

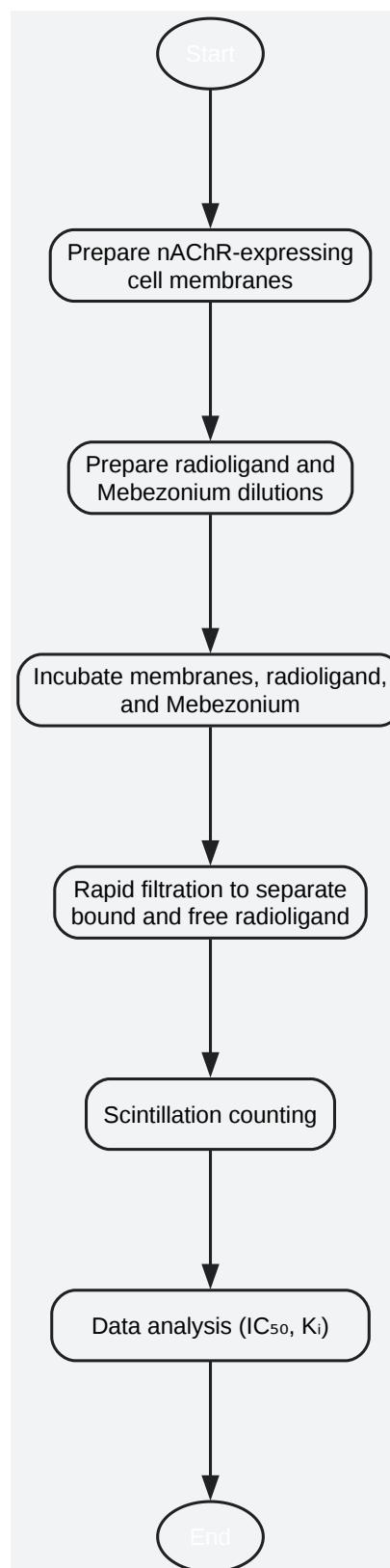
Table 1: Physicochemical Properties of **Mebezonium** Iodide

Property	Value	Source
Chemical Name	trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium;diiodide	[2] [3]
CAS Number	7681-78-9	[2] [4]
Molecular Formula	C ₁₉ H ₄₀ I ₂ N ₂	[2] [3] [4]
Molecular Weight	550.3 g/mol	[2] [3]
Appearance	White to off-white crystalline powder	[1] [5]
Solubility	Soluble in water, slightly soluble in Methanol	[1] [5]
Stability	Hygroscopic, moisture-sensitive	[5]

Mechanism of Action at the Neuromuscular Junction

Mebezonium iodide exerts its effect by competing with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the nicotinic acetylcholine receptors at the postsynaptic membrane of the neuromuscular junction. By binding to these receptors without activating them, it prevents the influx of sodium ions that is necessary for the depolarization of the muscle fiber membrane. This inhibition of depolarization leads to a flaccid paralysis of skeletal muscle.



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- To cite this document: BenchChem. [Application Notes and Protocols for Mebezonium Iodide in Neuromuscular Junction Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211741#protocol-for-using-mebazonium-in-neuromuscular-junction-studies]

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